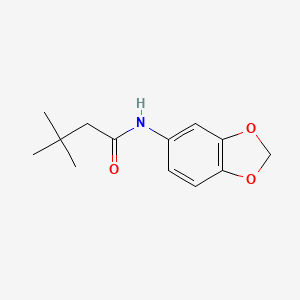
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide, also known as MDBP, is a synthetic compound that belongs to the family of amphetamines. It is a psychoactive substance that has gained attention due to its potential use in scientific research.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide acts as a releasing agent for dopamine and serotonin neurotransmitters. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an increase in dopamine and serotonin signaling, leading to psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce stimulant effects, including increased alertness and wakefulness, increased heart rate and blood pressure, and decreased appetite. It has also been shown to produce euphoric effects, similar to those produced by other amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control of its purity and concentration. It also has a relatively short half-life, allowing for easy manipulation of its effects. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may limit its use in some settings.
Zukünftige Richtungen
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has potential for use in a wide range of scientific research, including studies on drug abuse and addiction, as well as studies on the central nervous system and neurotransmitter systems. Future research could focus on developing new synthetic compounds with similar effects to this compound, as well as exploring its potential therapeutic uses. Additionally, further research could be done to better understand the long-term effects of this compound use, both in terms of its psychoactive effects and its potential for abuse.
Synthesemethoden
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide can be synthesized by reacting 3,3-dimethylbutan-1-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has been used in scientific research for its potential as a psychoactive substance. It has been studied for its effects on the central nervous system, particularly on dopamine and serotonin neurotransmitter systems. This compound has also been used in studies on drug abuse and addiction.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)7-12(15)14-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQGWUUPOQXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)




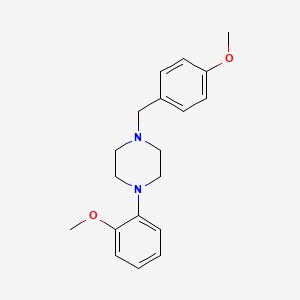
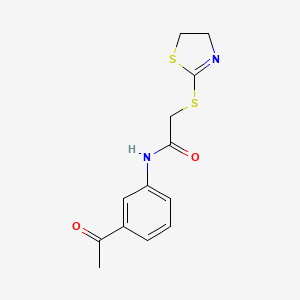
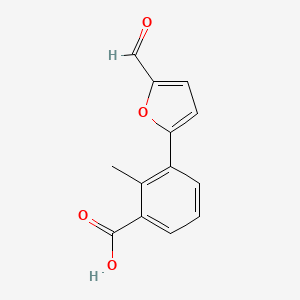
![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
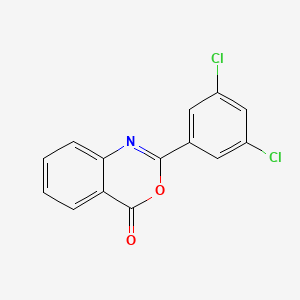
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)